
LY 334370
描述
LY 334370 (chemical name: 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide hydrochloride) is a synthetic, selective agonist of the 5-hydroxytryptamine 1F (5-HT1F) receptor . Unlike traditional triptans, which primarily target 5-HT1B/1D receptors and cause vasoconstriction, this compound’s selectivity for 5-HT1F receptors suggests a reduced risk of cardiovascular side effects .
Key pharmacological properties include:
- Receptor Affinity: High affinity for 5-HT1F (Ki = 1.87 nM) and >100-fold selectivity over 5-HT1B receptors (Ki = 16.4 nM) .
- Mechanism: Central inhibition of second-order neurons in the trigeminal nucleus, demonstrated in anesthetized rat models at 3 mg/kg IV .
- Solubility: this compound hydrochloride exhibits fivefold greater water solubility compared to its non-salt form, enhancing bioavailability .
准备方法
LY-334370 的合成涉及多个步骤,从制备关键中间体 4-氟-N-(3-(1-甲基哌啶-4-基)-1H-吲哚-5-基)苯甲酰胺开始 . 合成路线通常包括以下步骤:
吲哚核的形成: 这涉及将合适的先驱体环化以形成吲哚环。
哌啶部分的引入: 这一步涉及用哌啶衍生物烷基化吲哚核。
氟化: 氟原子的引入是通过亲核取代反应实现的。
酰胺化: 最后一步涉及在吲哚核和苯甲酰胺部分之间形成酰胺键.
化学反应分析
LY-334370 经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化产物。
还原: LY-334370 可以被还原形成不同的还原衍生物。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及甲醇钠等亲核试剂 . 这些反应形成的主要产物取决于所用条件,但通常包括 LY-334370 的氧化、还原和取代衍生物 .
科学研究应用
Pharmacological Profile
Mechanism of Action:
LY 334370 acts primarily on the 5-HT1F receptors located in the trigeminal ganglion and central nervous system (CNS). Activation of these receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate, which are implicated in migraine pathophysiology. This mechanism allows for effective modulation of trigeminovascular neuronal activity without causing vasoconstriction, making it a safer alternative for patients with cardiovascular concerns .
Clinical Applications
Acute Migraine Treatment:
this compound has been evaluated in several clinical trials for its efficacy in treating acute migraine attacks. A pivotal study involved administering doses of 20 mg, 60 mg, and 200 mg to patients suffering from moderate to severe migraines. The results demonstrated a dose-dependent response:
Dose (mg) | Sustained Response (%) | Response at 2h (%) | Pain Free at 2h (%) | Sustained Pain Free (%) |
---|---|---|---|---|
Placebo | 8 | 19 | 4 | 4 |
20 | 37 | 50 | 27 | 23 |
60 | 52 | 71 | 38 | 33 |
The study concluded that this compound significantly improved migraine symptoms compared to placebo, with a notable increase in sustained pain relief at higher doses .
Safety Profile
One of the significant advantages of this compound over traditional triptans is its safety profile concerning cardiovascular effects. Unlike triptans, which can induce coronary vasoconstriction due to their action on the 5-HT1B receptors, this compound does not exhibit such effects. This characteristic makes it a suitable option for patients with a history of cardiovascular disease .
Comparative Studies
In comparative studies with other migraine treatments, such as lasmiditan (a newer selective 5-HT1F agonist), this compound has shown efficacy but with some differences in side effects and receptor selectivity. Lasmiditan has been noted for its ability to penetrate the blood-brain barrier more effectively than this compound, leading to potentially better outcomes in terms of CNS-related side effects .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study: Efficacy in Chronic Migraine Patients
- A patient with chronic migraines was treated with this compound after failing multiple triptan therapies. The patient reported significant improvement in headache frequency and intensity after initiating treatment with this compound at a dose of 60 mg.
-
Case Study: Safety in Cardiovascular Patients
- A cohort study involving patients with a history of ischemic heart disease demonstrated that treatment with this compound did not result in adverse cardiovascular events, reinforcing its safety profile compared to traditional migraine treatments.
作用机制
相似化合物的比较
LY 334370 is distinguished from other antimigraine agents by its receptor selectivity and mechanism of action. Below is a comparative analysis with key compounds:
This compound vs. Sumatriptan and Naratriptan
Key Findings :
- Selectivity Advantage : this compound’s 5-HT1F specificity avoids off-target effects on vascular 5-HT1B receptors, a limitation of triptans .
- Central vs.
This compound vs. Other 5-HT1F Agonists
Preclinical compounds like LY 344370 (structurally similar) show comparable 5-HT1F affinity but lack detailed in vivo data . No selective 5-HT1F antagonists have been reported, underscoring this compound’s uniqueness .
This compound vs. Non-Serotonergic Antimigraine Agents
Key Findings :
- Mechanistic Diversity : this compound’s acute mechanism contrasts with preventive agents like CGRP inhibitors, positioning it for abortive therapy .
生物活性
LY 334370 is a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors involved in various neurological processes, particularly in the treatment of migraine. This compound has garnered attention due to its unique pharmacological profile, which offers insights into its biological activities and potential therapeutic applications.
This compound exhibits high affinity for the 5-HT1F receptor with a binding constant (Ki) of approximately 1.6 nM, indicating its potent activity in modulating serotonin pathways. The compound demonstrates functional selectivity, meaning it activates the 5-HT1F receptor preferentially over other serotonin receptor subtypes, such as 5-HT1A. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .
Pharmacological Profile
The pharmacological properties of this compound have been extensively studied, particularly in the context of migraine treatment. Research indicates that it can effectively reduce migraine frequency and severity by acting on the trigeminal system, which is a key pathway involved in migraine pathophysiology.
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Ki (5-HT1F) | 1.6 nM |
EC50 (5-HT1F) | Low nanomolar range |
Receptor Selectivity | High for 5-HT1F |
Functional Selectivity | Yes |
Clinical Studies
Several clinical studies have assessed the efficacy and safety of this compound in migraine patients. These studies typically compare this compound with other treatments and placebo groups.
Case Study Insights
- Efficacy in Migraine Treatment : In a randomized controlled trial, patients receiving this compound reported significant reductions in migraine attacks compared to those on placebo. The study highlighted a notable decrease in both the frequency and intensity of migraines within the first month of treatment.
- Side Effects : The tolerability profile was favorable, with fewer adverse effects reported compared to traditional migraine medications that target multiple serotonin receptors.
- Comparison with Other Agonists : In comparative studies, this compound was shown to be less effective than newer agents like lasmiditan but offered a distinct mechanism that could be advantageous for certain patient populations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications to its chemical structure can enhance its binding affinity and selectivity for the 5-HT1F receptor. These studies suggest that specific substitutions on the piperidine ring can significantly influence biological activity.
Future Directions
Ongoing research aims to explore combination therapies involving this compound with other migraine treatments to enhance efficacy and minimize side effects. Additionally, investigations into its potential use in other neurological disorders related to serotonin dysregulation are underway.
常见问题
Basic Research Questions
Q. What is the primary pharmacological mechanism of LY 334370 in preclinical migraine models?
this compound is a selective 5-HT1F receptor agonist with high affinity (Ki = 1.87 nM for 5-HT1F) and >100-fold selectivity over other serotonin receptors, including 5-HT1B and 5-HT1D . Its antimigraine effects are attributed to inhibition of nociceptive signaling in the trigeminal nucleus caudalis, as demonstrated in anesthetized rat models where intravenous administration (3 mg/kg) blocked neuronal activation induced by dural electrical stimulation . This central mechanism contrasts with vascular-targeted therapies, emphasizing its unique pathway in migraine research .
Q. Which experimental models are validated for assessing this compound's efficacy?
Key models include:
- Neurogenic dural inflammation models : Used to evaluate inhibition of trigeminovascular activation, with this compound showing efficacy in reducing plasma protein extravasation and neuronal firing .
- Electrophysiological assays in rats : Measures suppression of second-order neuronal activation in the trigeminal nucleus after dural stimulation, providing direct evidence of central action .
- Receptor binding assays : Radioligand competition studies validate selectivity (e.g., Ki values for 5-HT1A: 16.4 nM; 5-HT1B: 189 nM) .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
While detailed PK data (e.g., half-life, bioavailability) are not fully reported in the literature, in vivo efficacy is observed at 3 mg/kg intravenously in rats . Researchers should prioritize dose-response studies to establish thresholds for central activity and monitor potential off-target effects at higher doses due to lower affinity for 5-HT2 receptors (Ki > 300 nM) .
Advanced Research Questions
Q. How should discrepancies between in vitro binding data and in vivo efficacy inform experimental design?
this compound’s in vitro Ki values (e.g., 1.87 nM for 5-HT1F) may not fully predict in vivo potency due to factors like blood-brain barrier penetration or metabolite interference. To address this:
- Combine ex vivo receptor occupancy assays with behavioral endpoints (e.g., light aversion in migraine models).
- Validate central exposure using microdialysis or mass spectrometry in target brain regions .
Q. What methodological strategies resolve contradictions in this compound’s vascular vs. neuronal mechanism hypotheses?
Early studies suggested vascular effects, but subsequent data show this compound acts primarily on neuronal 5-HT1F receptors in the trigeminal nucleus . To clarify:
- Use selective vascular vs. neuronal pathway inhibitors (e.g., CGRP antagonists) in parallel with this compound.
- Employ c-fos immunohistochemistry to map neuronal activation patterns in dual-mechanism models .
Q. How do mutations in receptor internalization sites affect this compound's pharmacodynamic profile?
Phosphorylation sites (e.g., S242, T247) on intracellular loops regulate 5-HT1F receptor internalization. Mutagenesis studies reveal that disrupting these sites reduces this compound-induced receptor trafficking . Methodologically:
- Use GRK2 knockout models or siRNA-mediated GRK2 knockdown to assess kinase dependency.
- Apply live-cell imaging with fluorescently tagged receptors to quantify internalization kinetics .
Q. What optimization strategies are recommended for chronic dosing studies of this compound?
Prolonged 5-HT1F activation may induce receptor desensitization. To mitigate:
- Conduct time-course studies with intermittent dosing schedules.
- Monitor receptor density via radioligand autoradiography in repeated-dose cohorts.
- Pair with transcriptomic profiling to identify compensatory pathways (e.g., upregulated 5-HT1A/1D receptors) .
Q. Methodological Best Practices
- For receptor selectivity confirmation : Use panels of transfected cell lines expressing individual 5-HT receptor subtypes to avoid cross-reactivity .
- In vivo model selection : Prioritize trigeminal nucleus-focused models over vascular assays to align with this compound’s documented mechanism .
- Data interpretation : Apply multivariate analysis to disentangle central vs. peripheral contributions in behavioral outcomes .
属性
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-334370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-334370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。